N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
CAS No.:
Cat. No.: VC15636004
Molecular Formula: C22H21N3O3S
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N3O3S |
|---|---|
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide |
| Standard InChI | InChI=1S/C22H21N3O3S/c23-13-17-14-7-2-1-3-10-18(14)29-20(17)24-19(26)11-6-12-25-21(27)15-8-4-5-9-16(15)22(25)28/h4-5,8-9H,1-3,6-7,10-12H2,(H,24,26) |
| Standard InChI Key | VOZLXRLVSNFPCI-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O |
Introduction
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is a complex organic compound featuring a unique structural combination of a cycloheptathiophene ring and an isoindole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and intricate molecular structure.
Synthesis
The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide typically involves multi-step organic reactions. These processes often start with readily available precursors and require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
Biological Activities and Applications
Preliminary studies suggest that this compound exhibits significant biological activity, making it a candidate for further investigation in medicinal chemistry. The presence of both cycloheptathiophene and isoindole moieties contributes to its potential therapeutic applications, possibly including interactions with various biological targets.
Research Findings
| Compound Feature | Description | Potential Impact |
|---|---|---|
| Cycloheptathiophene Ring | Provides a unique structural framework | Enhances biological activity due to its complex structure |
| Isoindole Moiety | Contributes to potential therapeutic effects | May interact with specific biological targets |
| Cyano Group | Adds reactivity and potential for further modification | Can influence binding affinity to biological targets |
Comparison with Similar Compounds
Several compounds share structural similarities with N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide. For example:
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2-Chloro-N-(3-cyano-thiophen)acetamide: Known for its anti-inflammatory properties, this compound lacks the complex ring systems present in the subject compound.
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N-(3-Cyano-thiophen)butanamide: This simpler analog lacks the isoindole moiety, potentially reducing its biological activity compared to the more complex compound.
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